

Introduction: The Significance of the Mn-Mn Bond

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Decacarbonyldimanganese*

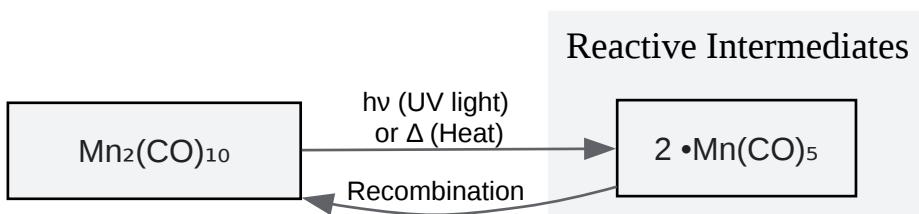
Cat. No.: *B1676019*

[Get Quote](#)

Dimanganese decacarbonyl, a yellow crystalline solid, holds a foundational place in organometallic chemistry.^{[1][2]} Its structure is notable for a direct, unsupported Mn-Mn single bond, with each manganese atom adopting a pseudo-octahedral geometry coordinated to five carbonyl (CO) ligands.^{[1][3]} The molecule conforms to the 18-electron rule for each metal center, contributing to its relative stability as a solid.^[1] However, the reactivity of $\text{Mn}_2(\text{CO})_{10}$ is dominated by the chemistry of its metal-metal bond.

The Mn-Mn bond dissociation energy is approximately 151 kJ/mol (~36 kcal/mol), a value comparable to the energy required for Mn-CO bond cleavage (~160 kJ/mol or ~38 kcal/mol).^[1] This relatively low bond strength is the cornerstone of its utility, allowing for facile homolytic cleavage under mild energetic input, such as heat or ultraviolet light. This process generates the highly reactive 17-electron manganese pentacarbonyl radical, $\cdot\text{Mn}(\text{CO})_5$, a key intermediate in a vast array of chemical transformations.^{[4][5]} Understanding the factors that govern the cleavage and subsequent reactions of this bond is paramount to harnessing its synthetic potential.

Homolytic Cleavage: The Gateway to Radical Reactivity


The most characteristic reaction of $\text{Mn}_2(\text{CO})_{10}$ is the homolytic cleavage of the Mn-Mn bond, which can be initiated either photochemically or thermally. This redox-neutral process generates two manganese-centered radical species, $\cdot\text{Mn}(\text{CO})_5$.^{[1][4]}

Equation 1: Homolytic Cleavage of $\text{Mn}_2(\text{CO})_{10}$ $\text{Mn}_2(\text{CO})_{10} \rightleftharpoons [\Delta \text{ or } h\nu] 2 \cdot \text{Mn}(\text{CO})_5$

This equilibrium is fundamental; the 17-electron radical can recombine to reform the parent dimer or be trapped by other reagents, driving a wide range of chemistry.[1]

Photochemical Cleavage

Irradiation of a $\text{Mn}_2(\text{CO})_{10}$ solution with near-UV light (typically around 340-405 nm) efficiently cleaves the Mn-Mn bond.[6][7] This process corresponds to excitation of electrons from the σ bonding and $d\pi$ orbitals into the σ^* antibonding orbital of the Mn-Mn bond ($\sigma \rightarrow \sigma^*$ and $d\pi \rightarrow \sigma^*$ transitions), leading to dissociation.[6][7] The quantum yield for Mn-Mn bond cleavage upon UV irradiation is significant, making photolysis a highly effective method for generating $\cdot \text{Mn}(\text{CO})_5$ radicals for applications in polymerization, atom-transfer reactions, and organic synthesis.[5][8]

[Click to download full resolution via product page](#)

Caption: Homolytic cleavage of $\text{Mn}_2(\text{CO})_{10}$ into two $\cdot \text{Mn}(\text{CO})_5$ radicals.

Thermal Cleavage

Heating $\text{Mn}_2(\text{CO})_{10}$ in an inert solvent also induces homolysis of the Mn-Mn bond.[9] Thermal decomposition studies show that the reaction proceeds via an initial, slow homolytic fission to form the $\cdot \text{Mn}(\text{CO})_5$ radicals, which then either recombine or react further.[9] While effective, thermal methods can be less selective than photochemical activation, potentially leading to subsequent decomposition pathways, including the loss of CO ligands, especially at higher temperatures (>450 K).[10]

Experimental Protocol: Photochemical Generation and Trapping of $\cdot \text{Mn}(\text{CO})_5$ Radicals

This protocol describes the generation of $\bullet\text{Mn}(\text{CO})_5$ radicals and their subsequent trapping with an alkyl halide, a common method for forming alkyl manganese pentacarbonyl complexes.

Objective: To generate $\bullet\text{Mn}(\text{CO})_5$ radicals from $\text{Mn}_2(\text{CO})_{10}$ via photolysis and form $\text{CH}_3\text{Mn}(\text{CO})_5$ by trapping with methyl iodide.

Materials:

- Dimanganese decacarbonyl ($\text{Mn}_2(\text{CO})_{10}$)
- Methyl iodide (CH_3I), freshly distilled
- Anhydrous, degassed solvent (e.g., hexane or THF)
- Schlenk flask or quartz photoreactor
- UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths $<300\text{ nm}$)
- Stir plate and magnetic stir bar
- Inert gas supply (Argon or Nitrogen)
- Infrared (IR) Spectrometer

Procedure:

- **System Preparation:** Assemble the Schlenk flask/photoreactor, ensuring it is clean, dry, and equipped with a stir bar. Purge the vessel thoroughly with an inert gas. Solutions of $\text{Mn}_2(\text{CO})_{10}$ are air-sensitive and require the use of Schlenk techniques.[1][11]
- **Reagent Preparation:** In the inert atmosphere of a glovebox or under a positive pressure of inert gas, weigh 100 mg of $\text{Mn}_2(\text{CO})_{10}$ and dissolve it in 50 mL of the anhydrous, degassed solvent within the reaction vessel.
- **Initial Analysis:** Using a gas-tight syringe, carefully extract a small aliquot of the solution and acquire a baseline IR spectrum. Note the characteristic CO stretching frequencies for $\text{Mn}_2(\text{CO})_{10}$ (typically around 2046, 2007, and 1983 cm^{-1}).[7]

- Photolysis: Place the reaction vessel in a cooling bath (to maintain room temperature) and position the UV lamp approximately 10-15 cm away. Begin stirring and turn on the lamp to initiate photolysis.
- Addition of Trapping Agent: After 5-10 minutes of irradiation, add a stoichiometric excess (e.g., 1.5 equivalents) of methyl iodide to the solution via syringe.
- Reaction Monitoring (Self-Validation): Periodically (e.g., every 30 minutes), pause the irradiation, and carefully extract an aliquot for IR analysis. Successful reaction is indicated by the disappearance of the $Mn_2(CO)_{10}$ CO bands and the appearance of new, sharp CO stretching bands characteristic of the $CH_3Mn(CO)_5$ product.
- Completion and Workup: Continue irradiation until the IR spectrum shows that the starting material has been consumed. The solvent can then be removed under reduced pressure to yield the crude product, which can be purified by sublimation or crystallization.

Causality: The choice of a UV lamp with a filter is critical. It provides sufficient energy to cleave the Mn-Mn bond while minimizing side reactions like CO dissociation. Monitoring by IR spectroscopy provides a direct, real-time validation of the reaction's progress by observing the unique vibrational signatures of the reactant and product.

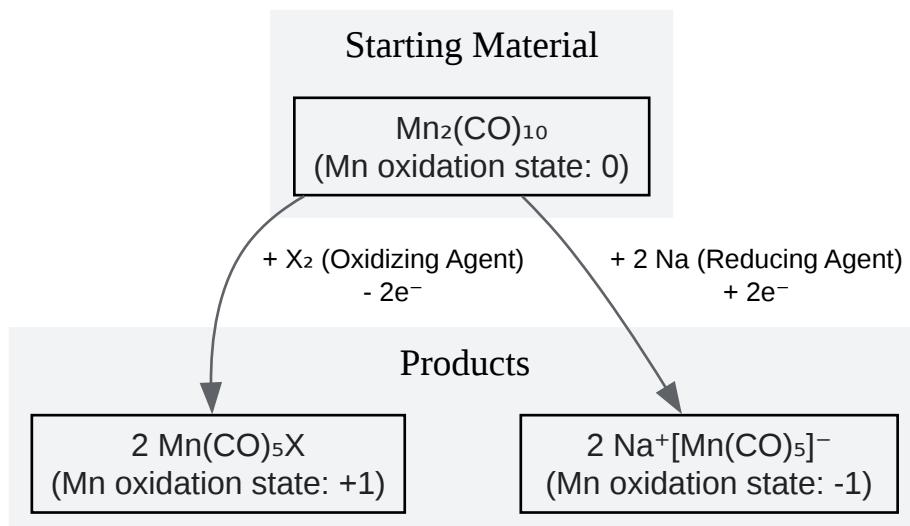
Redox Reactivity at the Mn-Mn Bond

The Mn-Mn bond is also susceptible to cleavage by redox agents, leading to the formation of stable 18-electron manganese(I) or manganese(-I) species. In these reactions, the manganese atoms change their formal oxidation state from zero.[12][13]

Oxidative Cleavage

Halogens ($X_2 = Cl_2, Br_2, I_2$) readily cleave the Mn-Mn bond to yield manganese pentacarbonyl halides, $Mn(CO)_5X$.[11] This reaction represents a formal oxidation of each manganese atom from $Mn(0)$ to $Mn(I)$.

Equation 2: Oxidative Cleavage with Halogens $Mn_2(CO)_{10} + X_2 \rightarrow 2 Mn(CO)_5X$


This transformation is a cornerstone for accessing the rich chemistry of $Mn(I)$ carbonyl complexes, which are precursors to numerous other organometallic compounds.[14]

Reductive Cleavage

Strong reducing agents, such as sodium amalgam (Na/Hg) or other alkali metals, cleave the Mn-Mn bond to produce the manganese pentacarbonyl anion, $[\text{Mn}(\text{CO})_5]^-$.^{[11][14]} In this process, each manganese atom is formally reduced from Mn(0) to Mn(-I).

Equation 3: Reductive Cleavage with Sodium $\text{Mn}_2(\text{CO})_{10} + 2 \text{ Na} \rightarrow 2 \text{ Na}[\text{Mn}(\text{CO})_5]$

The resulting salt, sodium pentacarbonylmanganate, is a powerful and versatile nucleophile.^[14] It reacts readily with a wide range of electrophiles (e.g., alkyl halides, acid chlorides) to form new manganese-carbon bonds, providing a key synthetic route to complexes like $(\text{CH}_3)\text{Mn}(\text{CO})_5$ and $\text{HMn}(\text{CO})_5$.^{[11][14]}

[Click to download full resolution via product page](#)

Caption: Redox cleavage of the Mn-Mn bond in $\text{Mn}_2(\text{CO})_{10}$.

Insertion Reactions

While less common than complete cleavage, the Mn-Mn bond can undergo insertion reactions where an atom or small molecule interposes itself into the metal-metal bond.^{[15][16]} This type of reaction expands the coordination sphere of the manganese atoms without necessarily changing their formal oxidation state, leading to bridged dimeric structures. For instance, reactions with elements like tin have been studied, where fragments can insert into the Mn-Mn

bond, though cleavage is also a common outcome.[\[16\]](#) The insertion of a carbene into a metal-carbon bond is a well-known process, and analogous reactivity, though not as prevalent for the Mn-Mn bond itself, highlights a potential pathway for more complex transformations.[\[17\]](#)[\[18\]](#)

Summary of Reactivity

The reactivity of the Mn-Mn bond in $\text{Mn}_2(\text{CO})_{10}$ is diverse and synthetically valuable. The table below summarizes the primary modes of reaction discussed in this guide.

Reaction Type	Reagent(s)	Conditions	Primary Product(s)	Key Mechanistic Feature	Reference(s)
Photochemical Homolysis	None (requires light)	UV irradiation (~340-405 nm)	$\cdot\text{Mn}(\text{CO})_5$	Homolytic cleavage of Mn-Mn bond to form 17e^- radicals.	[6] [7]
Thermal Homolysis	None (requires heat)	Heating in inert solvent	$\cdot\text{Mn}(\text{CO})_5$	Homolytic cleavage of Mn-Mn bond to form 17e^- radicals.	[9]
Oxidative Cleavage	Halogens ($\text{Cl}_2, \text{Br}_2, \text{I}_2$)	Room temperature	$\text{Mn}(\text{CO})_5\text{X}$	Oxidation of Mn(0) to Mn(I) with bond scission.	[11]
Reductive Cleavage	Sodium amalgam (Na/Hg)	Room temperature, THF	$\text{Na}[\text{Mn}(\text{CO})_5]$	Reduction of Mn(0) to Mn(-I) with bond scission.	[11] [14]

Conclusion

The Mn-Mn bond in dimanganese decacarbonyl is not merely a structural feature but the epicenter of the molecule's chemical reactivity. Its moderate strength allows for controlled cleavage through photochemical, thermal, and redox pathways, providing access to highly reactive and synthetically useful manganese-centered radicals and anions. A thorough understanding of these fundamental reaction modes is essential for leveraging $\text{Mn}_2(\text{CO})_{10}$ as a versatile reagent and catalyst in modern chemistry, from polymer science to the synthesis of complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Manganese carbonyl | Decacarbonyl dimanganese | $\text{Mn}_2(\text{CO})_{10}$ – Ereztech [ereztech.com]
- 3. youtube.com [youtube.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Red Light-Triggered CO Release from $\text{Mn}_2(\text{CO})_{10}$ Using Triplet Sensitization in Polymer Nonwoven Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coherent Evolution Following Photolysis of $\text{Mn}_2(\text{CO})_{10}$ [opg.optica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Dimanganese_decacarbonyl [chemeurope.com]
- 12. quora.com [quora.com]
- 13. brainly.com [brainly.com]
- 14. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insertion reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanisms of carbon monoxide insertion reactions: A reality check on carbonylation of methyl manganese pentacarbonyl - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 18. alpha.chem.umb.edu [alpha.chem.umb.edu]
- To cite this document: BenchChem. [Introduction: The Significance of the Mn-Mn Bond]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676019#reactivity-of-the-mn-mn-bond-in-mn-co>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com